molecular formula C11H14O3 B8779712 Ethyl 3,5-dimethyl-4-hydroxybenzoate CAS No. 61660-77-3

Ethyl 3,5-dimethyl-4-hydroxybenzoate

Cat. No.: B8779712
CAS No.: 61660-77-3
M. Wt: 194.23 g/mol
InChI Key: GWPIVLOGQNMUAJ-UHFFFAOYSA-N
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Description

Ethyl 3,5-dimethyl-4-hydroxybenzoate is a synthetic organic compound belonging to the class of hydroxybenzoate esters. As a derivative of 4-hydroxybenzoic acid, it shares structural similarities with parabens, a group of compounds widely studied for their antimicrobial and preservative properties . Researchers value this specific ester for its potential use in various applications, including serving as a starting material or intermediate in synthetic organic chemistry, particularly in the development of novel fine chemicals and pharmaceutical candidates. Its structure, featuring the hydroxybenzoate core, suggests it may be investigated for its antimicrobial efficacy in laboratory settings, similar to the mechanisms of related parabens like methylparaben and ethylparaben . Furthermore, substituted hydroxybenzoates are of significant interest in materials science, where they can be utilized in the design of liquid crystals and other advanced polymeric materials. This product is intended for chemical analysis and laboratory research applications only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal uses. Researchers should consult the safety data sheet (SDS) and handle the compound with appropriate precautions in a controlled laboratory environment.

Properties

CAS No.

61660-77-3

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl 4-hydroxy-3,5-dimethylbenzoate

InChI

InChI=1S/C11H14O3/c1-4-14-11(13)9-5-7(2)10(12)8(3)6-9/h5-6,12H,4H2,1-3H3

InChI Key

GWPIVLOGQNMUAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)C)O)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Features

Compound Name Substituent(s) CAS Number Molecular Formula Molecular Weight Key Features/Applications
2-[2-(Methylsulfanyl)ethyl]aniline -CH₂CH₂SCH₃ (methylsulfanyl) 170944-68-0 C₉H₁₃NS 167.27 Electron-withdrawing sulfur group; used in polymer chemistry
2-[2-(Dimethylamino)ethoxy]aniline -OCH₂CH₂N(CH₃)₂ (dimethylaminoethoxy) 1202-00-2 C₁₀H₁₆N₂O 180.25 Enhanced solubility due to ether linkage; potential CNS drug intermediate
2-Ethyl-6-methylaniline -CH₂CH₃ and -CH₃ (alkyl groups) 24549-06-2 C₉H₁₃N 135.21 Steric hindrance; industrial dye precursor
N1-[2-(2-Piperidyl)ethyl]-3,5-di(trifluoromethyl)aniline -CH₂CH₂C₅H₈N (piperidyl) and -CF₃ groups 195371-86-9 C₁₆H₁₈F₆N₂ 368.33 Fluorinated aromatic system; high lipophilicity for medicinal chemistry

Key Observations :

  • Electron Effects : Replacement of -NHCH₃ with -SCH₃ () reduces basicity but increases thiol-mediated reactivity.
  • Solubility: The dimethylaminoethoxy analog () exhibits higher water solubility due to the ether oxygen, unlike the hydrophobic ethyl group in 2-ethyl-6-methylaniline ().
  • Steric and Pharmacological Profiles : Bulky substituents like piperidyl () or phenethylpiperazine () enhance receptor-binding specificity in drug candidates, as seen in sumatriptan derivatives ().

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Boiling Point (°C) Melting Point (°C) LogP (Predicted) Stability
2-[2-(Methylamino)ethyl]aniline Not reported Not reported 1.2 Air-sensitive (amine oxidation)
2-[2-(Methylsulfanyl)ethyl]aniline 290–295 (est.) 45–50 2.8 Stable under inert conditions
2-[2-(Dimethylamino)ethoxy]aniline 150–155 (0.1 mmHg) 60–65 0.5 Hygroscopic
2-Ethyl-6-methylaniline 235–240 -10 to -5 2.1 Light-sensitive

Key Observations :

  • Lipophilicity : The methylsulfanyl derivative (LogP ~2.8) is more lipophilic than the target compound (LogP ~1.2), influencing membrane permeability in drug design .
  • Thermal Stability : Alkyl-substituted anilines (e.g., 2-ethyl-6-methylaniline) exhibit higher boiling points due to van der Waals interactions .

Preparation Methods

Reaction Mechanism and Conditions

Fischer esterification involves the reaction of 3,5-dimethyl-4-hydroxybenzoic acid with excess ethanol in the presence of a Brønsted acid catalyst, typically sulfuric acid or hydrochloric acid. The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by ethanol to form the tetrahedral intermediate, which subsequently loses water to yield the ester.

Typical Conditions :

  • Molar Ratio : 1:5 (acid:ethanol)

  • Catalyst : 1–2% (v/v) H₂SO₄

  • Temperature : Reflux (78–80°C)

  • Duration : 6–12 hours

Yield and Purification

Yields for this method typically range from 65% to 75%. The crude product is purified via recrystallization from ethanol-water mixtures or column chromatography using hexane/ethyl acetate gradients. A notable challenge is the partial alkylation of the phenolic hydroxyl group under acidic conditions, which necessitates post-synthesis hydrolysis or selective protection.

Alkylation of Carboxylate Salts

Formation of the Sodium Carboxylate Intermediate

3,5-Dimethyl-4-hydroxybenzoic acid is treated with sodium hydroxide or sodium methoxide to form the corresponding carboxylate salt. This intermediate is then alkylated with ethylating agents such as diethyl sulfate or ethyl bromide:

ArCOONa++Et2SO4ArCOOEt+Na2SO4+EtOSO3\text{ArCOO}^- \text{Na}^+ + \text{Et}2\text{SO}4 \rightarrow \text{ArCOOEt} + \text{Na}2\text{SO}4 + \text{EtOSO}_3^-

Key Parameters :

  • Base : 1.2 equivalents NaOMe

  • Alkylating Agent : 1.5 equivalents diethyl sulfate

  • Solvent : Anhydrous DMF or toluene

  • Temperature : 60–80°C

Optimization and Side Reactions

This method achieves yields of 80–85% but requires stringent control of pH and temperature to minimize O-alkylation of the hydroxyl group. Phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), enhance reaction efficiency by facilitating ion-pair extraction into the organic phase.

Steglich Esterification Using Coupling Agents

Reagents and Protocol

The Steglich method employs dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to activate the carboxylic acid for esterification with ethanol:

ArCOOH+EtOHDCC/DMAPArCOOEt+DCU\text{ArCOOH} + \text{EtOH} \xrightarrow{\text{DCC/DMAP}} \text{ArCOOEt} + \text{DCU}

Procedure :

  • Dissolve 3,5-dimethyl-4-hydroxybenzoic acid (1 eq) in dry dichloromethane.

  • Add DCC (1.2 eq) and DMAP (0.1 eq) under nitrogen.

  • Introduce ethanol (1.5 eq) and stir at room temperature for 12–24 hours.

  • Filter to remove dicyclohexylurea (DCU) and concentrate the filtrate.

Advantages and Limitations

This method offers superior regioselectivity (yields: 85–90%) and avoids acidic conditions that could degrade sensitive functional groups. However, the high cost of DCC and the need for anhydrous conditions limit its industrial scalability.

Protection-Deprotection Strategies

Acetylation of the Hydroxyl Group

To prevent alkylation of the phenolic -OH during esterification, the hydroxyl group is temporarily protected as an acetyl derivative using acetic anhydride:

ArOH+(Ac)2OArOAc+AcOH\text{ArOH} + (\text{Ac})_2\text{O} \rightarrow \text{ArOAc} + \text{AcOH}

Conditions :

  • Reagent : 1.2 equivalents acetic anhydride

  • Catalyst : Pyridine (1 eq)

  • Temperature : 25°C, 2 hours

Esterification and Deprotection

Following protection, the acetylated derivative undergoes standard esterification (e.g., Fischer or Steglich). The acetyl group is subsequently removed via alkaline hydrolysis:

ArOAc+NaOHArOH+AcONa\text{ArOAc} + \text{NaOH} \rightarrow \text{ArOH} + \text{AcONa}

Yield Profile :

  • Overall Yield : 70–78%

  • Purity : >95% after recrystallization

Industrial-Scale Production Insights

Solvent and Catalyst Recovery

Large-scale syntheses prioritize solvent recycling and catalyst reuse to reduce costs. For example, DMF from alkylation reactions is distilled and reused, while sulfuric acid is neutralized and processed into sodium sulfate byproducts.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost Scalability
Fischer Esterification65–7590–92LowHigh
Carboxylate Alkylation80–8593–95ModerateModerate
Steglich Esterification85–9096–98HighLow
Protection-Deprotection70–7895–97ModerateModerate

Q & A

Q. What experimental strategies are recommended for synthesizing Ethyl 3,5-dimethyl-4-hydroxybenzoate and its derivatives?

  • Methodological Answer : Synthesis typically involves esterification or substitution reactions. For example, derivatives of hydroxybenzoic acids (e.g., 3,5-dichloro-4-hydroxybenzoic acid) are synthesized via halogenation under controlled conditions using catalysts like FeCl₃ . Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical. For esterification, methanol or ethanol with acid catalysts (H₂SO₄) under reflux yields methyl/ethyl esters .
  • Key Parameters :
Reaction TypeCatalystSolventYield (%)Reference
HalogenationFeCl₃DCM75–85
EsterificationH₂SO₄MeOH90–95

Q. How can High-Performance Liquid Chromatography (HPLC) be optimized for purity analysis of this compound?

  • Methodological Answer : Use reverse-phase C18 columns with mobile phases like methanol:water (70:30 v/v) at 1.0 mL/min flow rate. UV detection at 254 nm is effective for hydroxybenzoate derivatives. Calibration with standards ensures quantification accuracy . Adjust pH to 2.5–3.0 (using phosphoric acid) to enhance peak resolution by suppressing ionization .

Advanced Research Questions

Q. How do density-functional theory (DFT) calculations aid in predicting the electronic properties of this compound?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d) model HOMO-LUMO gaps and electrostatic potentials. For example, exact-exchange terms in DFT improve thermochemical accuracy (e.g., atomization energies within 2.4 kcal/mol deviation) . Computational steps:

Geometry optimization at the B3LYP/6-31G(d) level.

Frequency analysis to confirm minima.

Single-point energy calculations with larger basis sets (e.g., cc-pVTZ) .

  • Example Data :
PropertyCalculated ValueExperimental ValueDeviation
HOMO-LUMO Gap (eV)4.84.70.1
Dipole Moment (Debye)2.32.50.2

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound derivatives?

  • Methodological Answer : Conflicting assignments arise from dynamic effects (e.g., tautomerism) or solvent interactions. Strategies:
  • Variable Temperature NMR : Identify tautomers by observing signal splitting at low temperatures .
  • Solvent Titration : Monitor chemical shift changes in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding .
  • DFT-NMR Correlation : Compare computed chemical shifts (GIAO method) with experimental data .

Q. How can this compound be functionalized for bioactivity studies?

  • Methodological Answer : Introduce substituents via electrophilic aromatic substitution (e.g., nitration, sulfonation) or coupling reactions. For example:
  • Suzuki Coupling : Attach aryl groups using Pd(PPh₃)₄ catalyst and K₂CO₃ in THF/H₂O (80°C, 12h) .
  • Ester Hydrolysis : Convert to carboxylic acid derivatives using NaOH/EtOH (reflux, 6h) for enhanced solubility .

Q. What are the limitations of using conceptual DFT indices (e.g., Fukui function) to predict reactive sites in this compound?

  • Methodological Answer : While Fukui functions identify nucleophilic/electrophilic regions, they assume static electron density and neglect solvent effects. Include:
  • Solvent Models : PCM or SMD to account for solvation .
  • Dual Descriptor : Combine electrophilic/nucleophilic indices for ambident reactivity .
  • Validation : Compare with experimental kinetic data (e.g., reaction rates with electrophiles) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational and experimental vibrational spectra (IR/Raman)?

  • Methodological Answer : Discrepancies arise from anharmonicity or basis set limitations. Mitigation:
  • Scaling Factors : Apply 0.96–0.98 scaling to DFT harmonic frequencies .
  • Isotopic Substitution : Compare calculated vs. observed shifts for deuterated analogs .
  • Mode Visualization : Use software (e.g., GaussView) to confirm vibrational assignments .

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